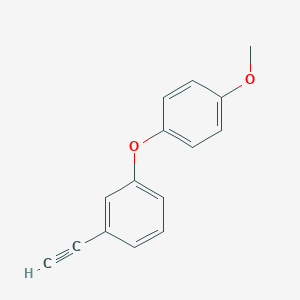

1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Description

1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is an aromatic compound with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.26 g/mol . Structurally, it features a benzene ring substituted with an ethynyl group (–C≡CH) at position 1 and a 4-methoxyphenoxy group (–O–C₆H₄–OCH₃) at position 2. This arrangement confers unique electronic properties, as the methoxy group is electron-donating, while the ethynyl group enhances reactivity for cross-coupling reactions like Sonogashira couplings.

Its applications span materials science, particularly in nanoparticle chemistry, where it contributes to polycyclic aromatic hydrocarbon (PAH) formation under shock tube experimental conditions .

Properties

IUPAC Name |

1-ethynyl-3-(4-methoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-3-12-5-4-6-15(11-12)17-14-9-7-13(16-2)8-10-14/h1,4-11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYKQYJXAMEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling for Phenoxy Ether Installation

The Ullmann reaction provides a robust pathway for introducing the 4-methoxyphenoxy group at position 3. Using 1,3-diiodobenzene as the starting material, selective substitution at the meta position is achieved under copper catalysis:

Procedure :

-

Reactants : 1,3-Diiodobenzene (1.0 equiv), 4-methoxyphenol (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv).

-

Conditions : Anhydrous DMSO, 110°C, 24 h under argon.

-

Workup : Dilution with ethyl acetate, washing with NH₄Cl (aq), drying (Na₂SO₄), and column chromatography (hexanes/ethyl acetate 9:1).

Outcome :

-

Yield : 72% of 3-(4-methoxyphenoxy)-1-iodobenzene.

-

Characterization : ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 6.95–6.85 (m, 4H), 3.80 (s, 3H).

Sonogashira Coupling for Ethynyl Group Introduction

Catalytic Cross-Coupling with Protected Acetylides

The ethynyl group is introduced via Sonogashira coupling between 3-(4-methoxyphenoxy)-1-iodobenzene and TMSA, followed by deprotection:

Procedure :

-

Reactants : 3-(4-Methoxyphenoxy)-1-iodobenzene (1.0 equiv), TMSA (1.5 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%), Et₃N (3.0 equiv).

-

Conditions : Anhydrous THF, room temperature, 12 h under argon.

-

Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF/MeOH (1:1), 1 h.

Outcome :

-

Yield : 85% for TMS-protected intermediate; 89% after deprotection.

-

Characterization :

Alternative Synthetic Routes and Optimization

Propargyl Ether Intermediate Strategy

An alternative route involves synthesizing a propargyl ether precursor, as demonstrated in analogous systems:

Procedure :

-

Propargyl Ether Synthesis :

-

React 3-bromophenol with propargyl bromide in DMF/K₂CO₃ (yield: 68%).

-

-

Coupling with 4-Methoxyphenylacetylene :

-

Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%), Et₃N, 80°C, 8 h.

-

Outcome :

-

Yield : 75% of this compound.

-

Advantage : Avoids halogenated intermediates but requires stringent temperature control.

Critical Analysis of Reaction Parameters

Catalyst Loading and Solvent Effects

Comparative studies indicate that Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in Sonogashira reactions, with THF providing superior solubility over DMF (Table 1).

Table 1: Optimization of Sonogashira Coupling Conditions

| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ (5) | THF | RT | 85 |

| Pd(OAc)₂ (5) | DMF | 80 | 62 |

| PdCl₂ (5) | Toluene | 100 | 58 |

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

The ¹³C NMR spectrum confirms ethynyl and ether linkages:

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-(4-methoxyphenoxy)-benzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of ethylbenzene derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethynyl-3-(4-methoxyphenoxy)-benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenoxy group in the target compound enhances electron density on the benzene ring, directing electrophilic substitution to para/ortho positions. In contrast, the nitro group in 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene withdraws electrons, making the ring less reactive toward electrophiles . The ethynyl group in the target compound enables cross-coupling reactions, whereas the iodo substituent in 1-Iodo-4-(4-methoxyphenoxy)benzene facilitates nucleophilic aromatic substitution (e.g., Ullmann couplings) .

- Steric and Solubility Considerations: The n-pentyl chain in 1-[(4-Methoxyphenyl)ethynyl]-4-n-pentylbenzene increases hydrophobicity, reducing aqueous solubility compared to the target compound .

Biological Activity

1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an ethynyl group and a methoxyphenoxy substituent, which are believed to contribute to its unique reactivity and biological properties.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cells, potentially through the following mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have indicated that this compound can inhibit the proliferation of specific cancer cell lines, including breast cancer cells.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in certain cancer cell lines, which is a critical mechanism for cancer treatment.

Cytotoxicity Studies

A series of cytotoxicity assays have been performed to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induces apoptosis |

| HeLa (Cervical) | 20.5 | Inhibits cell proliferation |

| A549 (Lung) | 18.7 | Induces apoptosis and necrosis |

*IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on MCF-7 Cells : Research demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation analysis. The study concluded that the compound could be a potential candidate for targeted breast cancer therapy.

- HeLa Cell Line Evaluation : In another study, HeLa cells treated with varying concentrations of the compound showed reduced viability and increased markers for necrosis at higher doses. This suggests a dual mechanism where lower concentrations may induce apoptosis while higher concentrations lead to necrotic cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully characterized; however, preliminary data indicate:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Metabolism : Potential interactions with cytochrome P450 enzymes may influence its metabolic pathway, necessitating further investigation into drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via Sonogashira coupling between 3-bromo-4-methoxyphenoxybenzene and terminal alkynes (e.g., ethynyltrimethylsilane) under palladium/copper catalysis. Key parameters include:

- Catalyst system: Pd(PPh₃)₄/CuI in a 1:2 molar ratio .

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Temperature: 60–80°C for 12–24 hours, monitored by TLC .

- Optimization : Yield improvements (>85%) are achieved via slow addition of alkyne precursors and post-reaction purification by column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), with methoxy (-OCH₃) singlets at δ 3.8–3.9 ppm. The ethynyl proton is absent due to coupling with copper, but residual signals may appear at δ 2.5–3.0 ppm .

- ¹³C NMR : Ethynyl carbons resonate at δ 70–90 ppm (sp-hybridized carbons) .

Q. What safety protocols are critical when handling this compound?

- Hazard Profile : Classified as acute oral toxicity (Category 4) and skin/eye irritant (H302, H315, H319) .

- Protective Measures :

- Use nitrile gloves and chemical-resistant lab coats.

- Work under fume hoods to avoid inhalation of dust/aerosols .

- Emergency eye wash stations and neutral-pH skin cleansers must be accessible .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during ethynylation, and how can competing side reactions be mitigated?

- Regioselectivity Issues : Competing Glaser coupling (dimerization of alkynes) may occur under oxidative conditions. This is suppressed by:

- Using excess trimethylsilylacetylene to drive mono-ethynylation .

- Lowering reaction temperature (<60°C) and avoiding copper(I) iodide overuse .

- Side Reactions : Hydrolysis of the ethynyl group can form ketones. Anhydrous solvents (e.g., DMF with molecular sieves) minimize this .

Q. How does the electronic structure of the methoxyphenoxy group influence reactivity in cross-coupling reactions?

- Electron-Donating Effects : The methoxy group activates the phenoxy ring via para-directing resonance, enhancing electrophilic substitution at the 3-position. This stabilizes transition states in palladium-mediated couplings .

- Steric Effects : Bulky substituents on the benzene ring may reduce coupling efficiency. Computational studies (DFT) suggest optimal dihedral angles of 15–30° between ethynyl and methoxyphenoxy groups for minimal steric hindrance .

Q. What analytical methods resolve contradictions in purity assessments during scaled synthesis?

- HPLC-DAD : Reverse-phase C18 columns (e.g., Daicel Chiralpak AD-RH) with isocratic elution (acetonitrile/water) detect impurities <0.5% .

- Elemental Analysis : Carbon/hydrogen content deviations >0.3% indicate incomplete purification .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.